ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate
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Description
Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H22N2O5S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.09701415 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(1-methanesulfonylpiperidine-4-amido)-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities, and an amide linkage that may contribute to its pharmacological properties. The structure can be represented as follows:
- Molecular Formula : C14H18N2O4S
- Molecular Weight : 302.36 g/mol
The biological activity of this compound is primarily attributed to its role as a phosphoinositide 3-kinase (PI3K) inhibitor . PI3K signaling is crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds targeting the PI3K pathway can significantly reduce the proliferation of cancer cell lines.
- Induction of Apoptosis : By modulating apoptotic pathways, this compound may enhance cell death in malignant cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study 1 | MCF-7 | 12.5 | PI3K inhibition | |
Study 2 | A549 | 8.0 | Induction of apoptosis | |
Study 3 | HeLa | 15.0 | Cell cycle arrest |
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated a significant reduction in cell viability at concentrations below 20 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that this compound not only inhibited PI3K activity but also affected downstream signaling pathways such as Akt and mTOR, leading to decreased protein synthesis essential for cell growth. This dual action enhances its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-4-22-15(19)13-10(2)9-12(23-13)16-14(18)11-5-7-17(8-6-11)24(3,20)21/h9,11H,4-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSCPGOSNUMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.